molecular formula C13H16N2O3S B2774043 N-{[4-(dimethylsulfamoyl)phenyl]methyl}but-2-ynamide CAS No. 2097914-11-7

N-{[4-(dimethylsulfamoyl)phenyl]methyl}but-2-ynamide

Cat. No.: B2774043
CAS No.: 2097914-11-7
M. Wt: 280.34
InChI Key: QZAOQRMBGDSHET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(dimethylsulfamoyl)phenyl]methyl}but-2-ynamide is a versatile chemical compound with a unique structure that allows for innovative studies in various fields such as medicinal chemistry and materials science. Its applications span across multiple scientific disciplines, making it a compound of significant interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(dimethylsulfamoyl)phenyl]methyl}but-2-ynamide typically involves the reaction of 4-(dimethylsulfamoyl)benzyl chloride with but-2-yn-1-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(dimethylsulfamoyl)phenyl]methyl}but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylsulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[4-(dimethylsulfamoyl)phenyl]methyl}but-2-ynamide is used in scientific research for its diverse applications. Its unique structure allows for innovative studies in fields such as:

    Medicinal Chemistry: Potential use in drug discovery and development.

    Materials Science: Development of new materials with unique properties.

    Biology: Studies on its biological activity and potential therapeutic effects.

    Industry: Applications in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-{[4-(dimethylsulfamoyl)phenyl]methyl}but-2-ynamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(methylsulfamoyl)phenyl]methyl}but-2-ynamide
  • N-{[4-(ethylsulfamoyl)phenyl]methyl}but-2-ynamide
  • N-{[4-(propylsulfamoyl)phenyl]methyl}but-2-ynamide

Uniqueness

N-{[4-(dimethylsulfamoyl)phenyl]methyl}but-2-ynamide stands out due to its dimethylsulfamoyl group, which imparts unique chemical and physical properties. This makes it particularly useful in applications where specific interactions with molecular targets are required.

Properties

IUPAC Name

N-[[4-(dimethylsulfamoyl)phenyl]methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-4-5-13(16)14-10-11-6-8-12(9-7-11)19(17,18)15(2)3/h6-9H,10H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAOQRMBGDSHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.